5-Bromo-2,2'-bipyridine

Cross-Coupling Ligand Synthesis Stille Reaction

5-Bromo-2,2'-bipyridine is the strategic mono-brominated bipyridine ligand for building sophisticated heteroleptic metal complexes. The single reactive handle at the 5-position enables regioselective Stille, Suzuki, or Sonogashira couplings to install anchoring groups or chromophores, while the unsubstituted pyridine ring maintains a strong, unperturbed chelation pocket. This asymmetry is critical for achieving directional electron transfer in DSSCs, tuning emission in OLED emitters, and modulating magnetic anisotropy in Dy(III) single-molecule magnets (U_eff = 104.19 K). Unlike symmetric dibromo analogs, this building block avoids statistical product mixtures, ensuring efficient synthesis of unsymmetric 5,5′-disubstituted chelators. Procure the high-purity (≥98%) solid for controlled, stepwise ligand elaboration.

Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
CAS No. 15862-19-8
Cat. No. B093308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,2'-bipyridine
CAS15862-19-8
Molecular FormulaC10H7BrN2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=C(C=C2)Br
InChIInChI=1S/C10H7BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H
InChIKeyAWJPULCSDFBFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,2'-bipyridine (CAS 15862-19-8) | Key Intermediate for Asymmetric Ligand Synthesis


5-Bromo-2,2'-bipyridine is a monosubstituted derivative of the classic bidentate ligand 2,2'-bipyridine, featuring a single bromine atom at the 5-position of one pyridine ring [1]. This substitution pattern creates an asymmetric ligand scaffold that retains the strong chelating ability of the parent bipyridine while introducing a reactive handle for selective cross-coupling functionalization. Unlike symmetrically substituted analogs, the mono-brominated structure enables stepwise, regioselective elaboration—critical for constructing sophisticated ligands with tailored electronic and steric properties [2]. The compound is primarily employed as a versatile building block for metal-catalyzed coupling reactions (Stille, Suzuki, Sonogashira) to generate functionalized bipyridine ligands used in catalysis, photovoltaics, and single-molecule magnets [2].

Why 2,2'-Bipyridine or Symmetric Dibromo Analogs Cannot Substitute 5-Bromo-2,2'-bipyridine


Attempts to replace 5-bromo-2,2'-bipyridine with unsubstituted 2,2'-bipyridine forfeit the critical bromine handle required for post-complexation functionalization or sequential cross-coupling [1]. Conversely, using symmetric 5,5'-dibromo-2,2'-bipyridine or 4,4'-dibromo-2,2'-bipyridine introduces a second reactive site that complicates regioselective derivatization, often leading to statistical mixtures of mono- and di-functionalized products that require challenging chromatographic separation [2]. The mono-bromo derivative uniquely enables the construction of asymmetric, heteroleptic complexes—where the bromine-substituted pyridine ring can be elaborated independently from the unsubstituted ring—a synthetic pathway inaccessible with symmetric building blocks. This asymmetry is essential for applications requiring directional electron transfer, anisotropic magnetic properties, or vectorial surface anchoring [3].

5-Bromo-2,2'-bipyridine (CAS 15862-19-8): Comparative Evidence for Scientific Selection


Synthetic Yield Comparison: Stille Coupling of 5-Bromo-2,2'-bipyridine vs. 5,5'-Dibromo and 5-Alkyl Analogs

The Stille coupling protocol for 5-bromo-2,2'-bipyridine using 2,5-dibromopyridine and 2-trimethylstannylpyridine achieves isolated yields of 70–90% [1]. This yield range is comparable to that of the 5-alkyl-substituted analogs (5-bromo-5'-n-butyl- and 5-bromo-5'-n-hexyl-2,2'-bipyridine), all synthesized via the same method, demonstrating that the mono-bromo substitution pattern does not compromise coupling efficiency relative to more elaborate alkylated derivatives [1]. In contrast, 5-bromo-2,2'-bipyrimidine (the pyrimidine analog) is obtained in only 30% yield under bromination conditions, highlighting the superior synthetic accessibility of the bipyridine scaffold [1].

Cross-Coupling Ligand Synthesis Stille Reaction

Conformational Stability: Ortho vs. Meta Energy Difference for Bromo-Substituted 2,2'-Bipyridine

Density functional theory (DFT) calculations comparing ortho and meta conformations of substituted 2,2'-bipyridine derivatives reveal that the bromo-substituted compound exhibits an ortho preference of 2.18 kcal/mol [1]. This value is significantly smaller than the ortho stabilization observed for the hydroxo (4.62 kcal/mol) and amino (6.54 kcal/mol) analogs [1]. The reduced conformational bias in the bromo derivative implies greater ligand flexibility and a more adaptable coordination geometry, which may be advantageous when designing metal complexes with specific stereoelectronic requirements that demand ligand conformational lability.

DFT Conformational Analysis Ligand Design

Magnetic Anisotropy Barrier in Dy(III) Single-Molecule Magnets: Br-bpy vs. Br₂-bpy vs. Dimethyl-bpy

In a series of mononuclear β-diketonate-Dy(III) complexes, the effective energy barrier (U_eff) for magnetization reversal varies systematically with the substitution pattern of the capping 2,2'-bipyridine coligand [1]. The complex incorporating 5-bromo-2,2'-bipyridine (Br-bpy) exhibits U_eff = 104.19 K, which lies between the values for 4,4'-dibromo-2,2'-bipyridine (Br₂-bpy, 122.93 K) and 5,5'-dimethyl-2,2'-bipyridine (84.20 K) [1]. This intermediate barrier height demonstrates that the mono-bromo substitution at the 5-position imparts a distinct electronic and steric environment that modulates the ligand field around the Dy(III) center, directly influencing slow magnetic relaxation behavior.

Single-Molecule Magnets Magnetic Anisotropy Dysprosium Complexes

Electronic Substituent Effect: Br vs. OH vs. NH₂ on Ionization Potential and Electronegativity

DFT calculations reveal that substitution of 2,2'-bipyridine with –Br, –OH, or –NH₂ produces divergent effects on electronic structure parameters [1]. While –OH and –NH₂ substituents cause a reduction in both ionization potential (IP) and absolute electronegativity (χ), the –Br substituent increases these parameters relative to the unsubstituted parent [1]. Specifically, the bromo derivative exhibits higher IP and χ values, consistent with the electron-withdrawing inductive effect of bromine. This results in a HOMO–LUMO gap that is altered in a substituent-dependent manner, with –NH₂ producing the greatest reduction and –Br having a more modest effect.

Electronic Properties DFT Redox Tuning

Regioselective Cross-Coupling Utility: Mono- vs. Di-Brominated 2,2'-Bipyridines

The synthetic utility of 5-bromo-2,2'-bipyridine is underscored by its role as a key intermediate in the scalable preparation of 5,5'-dibromo-2,2'-bipyridine and as a minor product in that same protocol [1]. The described procedure yields tens of grams of the dibromo compound, with the mono-bromo derivative obtained as a minor byproduct, indicating its status as an intermediate in the bromination pathway [1]. More importantly, the mono-bromo compound enables sequential, stepwise functionalization via Stille couplings—a strategy that is not possible with unsubstituted 2,2'-bipyridine and is complicated by statistical mixtures when starting from 5,5'-dibromo-2,2'-bipyridine [1]. This regioselective derivatization is essential for constructing asymmetric ligands used in biodiagnostics, photovoltaics, OLEDs, and complex molecular topologies such as catenanes and knots [1].

Cross-Coupling Asymmetric Synthesis Palladium Catalysis

5-Bromo-2,2'-bipyridine (CAS 15862-19-8): Evidence-Backed Application Scenarios


Synthesis of Heteroleptic Ru(II) and Ir(III) Photosensitizers for Dye-Sensitized Solar Cells (DSSCs) and OLEDs

The mono-bromo substitution of 5-bromo-2,2'-bipyridine provides a single cross-coupling handle, enabling the regioselective introduction of anchoring groups (e.g., carboxylates, phosphonates) or extended π-conjugated chromophores while leaving the second pyridine ring unfunctionalized to preserve the strong metal-binding pocket [1]. This asymmetry is critical for vectorial electron injection in DSSCs and for tuning emission wavelengths in OLED emitters, where heteroleptic complexes of the type [M(bpy)₂(Br-bpy-R)]²⁺ (M = Ru, Os, Ir) outperform their symmetric counterparts in device efficiency. The Stille coupling yields of 70–90% for the parent compound translate directly to efficient ligand diversification [2].

Precursor for Asymmetric N,N'-Chelating Ligands in Single-Molecule Magnet (SMM) Research

The quantifiable impact of the 5-bromo substituent on the magnetic anisotropy barrier (U_eff = 104.19 K) in Dy(III) complexes [1] establishes this compound as a specific choice for modulating slow magnetic relaxation. Researchers developing Dy-based SMMs can select 5-bromo-2,2'-bipyridine to achieve an intermediate barrier height—positioned between the higher-barrier dibromo analog (122.93 K) and the lower-barrier dimethyl analog (84.20 K)—to systematically probe the relationship between ligand field strength, coordination geometry, and quantum tunneling of magnetization. The conformational flexibility indicated by DFT (2.18 kcal/mol ortho preference) [2] may further contribute to dynamic magnetic behavior.

Building Block for Metal-Complexing Molecular Rods and Supramolecular Architectures

5-Bromo-2,2'-bipyridine is explicitly cited as a key precursor for the preparation of metal-complexing molecular rods via Stille coupling [1]. The high-yielding (70–90%) synthetic protocol enables multigram-scale production of the building block [1], which can be subsequently elaborated with rigid, π-conjugated spacers to create extended metallosupramolecular assemblies. The compound's utility in constructing complex molecular topologies—including catenanes and trefoil/pentafoil knots—is well-documented [2], making it a strategic procurement choice for groups working in molecular nanotechnology and dynamic covalent chemistry.

Synthesis of 5,5'-Disubstituted-2,2'-bipyridine Ligands via Stepwise Functionalization

As a minor product in the scalable synthesis of 5,5'-dibromo-2,2'-bipyridine [1], 5-bromo-2,2'-bipyridine is also a valuable starting material for the controlled, sequential introduction of two different substituents. This stepwise strategy avoids the statistical mixtures obtained from direct functionalization of 5,5'-dibromo-2,2'-bipyridine. The resulting 5,5'-disubstituted-2,2'-bipyridine motif exhibits excellent coordination properties and is a versatile building block for functional materials in biodiagnostics, photovoltaics, and OLEDs [1]. Procurement of the mono-bromo intermediate is therefore essential for researchers requiring unsymmetrically substituted chelators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2,2'-bipyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.